molecular formula C25H18ClN3O2 B15153472 5-{[(E)-{2-[(2-chlorobenzyl)oxy]naphthalen-1-yl}methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one

5-{[(E)-{2-[(2-chlorobenzyl)oxy]naphthalen-1-yl}methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B15153472
M. Wt: 427.9 g/mol
InChI Key: GGTYASFKJZIJPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(E)-({2-[(2-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE)AMINO]-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE is a complex organic compound with a unique structure that includes a chlorophenyl group, a naphthalene ring, and a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-({2-[(2-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE)AMINO]-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the naphthalene derivative: This involves the reaction of 2-chlorobenzyl chloride with naphthalene in the presence of a base to form 2-[(2-chlorophenyl)methoxy]naphthalene.

    Condensation reaction: The naphthalene derivative is then reacted with benzodiazole-2-one in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-({2-[(2-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE)AMINO]-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

5-[(E)-({2-[(2-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE)AMINO]-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: This compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-[(E)-({2-[(2-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE)AMINO]-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a similar amine group but a simpler structure.

    4-Methoxyphenethylamine: Another compound with a phenethylamine structure, used in various organic synthesis applications.

Uniqueness

5-[(E)-({2-[(2-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYLIDENE)AMINO]-1,3-DIHYDRO-1,3-BENZODIAZOL-2-ONE is unique due to its complex structure, which combines multiple functional groups and aromatic rings

Properties

Molecular Formula

C25H18ClN3O2

Molecular Weight

427.9 g/mol

IUPAC Name

5-[[2-[(2-chlorophenyl)methoxy]naphthalen-1-yl]methylideneamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C25H18ClN3O2/c26-21-8-4-2-6-17(21)15-31-24-12-9-16-5-1-3-7-19(16)20(24)14-27-18-10-11-22-23(13-18)29-25(30)28-22/h1-14H,15H2,(H2,28,29,30)

InChI Key

GGTYASFKJZIJPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC4=C(C=C3)NC(=O)N4)OCC5=CC=CC=C5Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.